(2S)-2-(3-Iodophenoxy)propanoic acid
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Overview
Description
(2S)-2-(3-Iodophenoxy)propanoic acid: is an organic compound characterized by the presence of an iodophenoxy group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Iodophenoxy)propanoic acid typically involves the iodination of a phenoxypropanoic acid precursor. One common method includes the reaction of 3-iodophenol with (S)-2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Iodophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
(2S)-2-(3-Iodophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Iodophenoxy)propanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenoxy group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Iodophenoxy)propanoic acid: Similar structure but with the iodine atom at the para position.
(2S)-2-(3-Bromophenoxy)propanoic acid: Bromine instead of iodine.
(2S)-2-(3-Chlorophenoxy)propanoic acid: Chlorine instead of iodine.
Uniqueness
(2S)-2-(3-Iodophenoxy)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and polarizability can enhance halogen bonding interactions, making this compound particularly interesting for applications requiring strong and specific molecular interactions.
Properties
CAS No. |
10442-45-2 |
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Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(2S)-2-(3-iodophenoxy)propanoic acid |
InChI |
InChI=1S/C9H9IO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
ZVSVOTPWXYCJTP-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC(=CC=C1)I |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC=C1)I |
Origin of Product |
United States |
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